molecular formula C15H28N2O3 B7915059 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915059
M. Wt: 284.39 g/mol
InChI Key: ZIAOAZWYGPMUNF-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is an organic compound featuring a cyclopropyl group, a hydroxyethyl substituent, and a piperidine ring. Its structure implies potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves:

  • Reacting cyclopropylamine with ethyl-2-oxoacetate under anhydrous conditions.

  • Cyclization of the resultant product to form the piperidine ring.

  • Functionalization of the piperidine ring to introduce the hydroxyethyl group via nucleophilic substitution.

  • Final step involves the esterification of the carbamic acid with tert-butanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized to minimize cost and maximize yield. This often involves employing continuous-flow reactors, optimizing solvent and reagent usage, and implementing in-line purification techniques to streamline the synthesis process and meet commercial viability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions with reagents like potassium permanganate to introduce additional functional groups or modify existing ones.

  • Reduction: : Can be reduced using lithium aluminum hydride (LiAlH4) to alter the piperidine ring or the ester group.

  • Substitution: : The hydroxyethyl group can be substituted with halides using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in aqueous medium.

  • Reduction: : LiAlH4 in anhydrous ether.

  • Substitution: : Thionyl chloride in dry dichloromethane (DCM).

Major Products

  • Oxidation can yield cyclopropyl-[1-(2-oxo-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.

  • Reduction often leads to cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbinol.

  • Substitution typically results in cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has garnered interest across several fields:

  • Chemistry: : Serves as a building block for synthesizing complex organic molecules.

  • Biology: : Utilized in the study of enzyme inhibition, particularly in the synthesis of enzyme inhibitors.

  • Medicine: : Potential precursor for developing pharmacologically active compounds, especially in CNS disorders.

  • Industry: : Employed in the production of fine chemicals and agrochemicals due to its functional versatility.

Mechanism of Action

The compound's mechanism of action is influenced by its structural features:

  • The cyclopropyl group can engage in tight binding interactions with enzyme active sites.

  • The hydroxyethyl substituent facilitates hydrogen bonding, enhancing molecular recognition.

  • Piperidine ring's configuration is crucial for the compound's bioactive conformation.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[1-(2-chloro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

  • Cyclopropyl-[1-(2-amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Uniqueness

  • The hydroxyethyl group provides distinct hydrogen bonding capabilities compared to the chloro- or amino- derivatives.

  • Cyclopropyl group imparts rigidity to the molecule, enhancing its interaction with biological targets.

Conclusion

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a multifunctional compound with considerable potential in scientific research and industrial applications. Its unique structural features make it an interesting candidate for developing new materials and pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOAZWYGPMUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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